H-Pro-Arg-bNA HCl

Description

Structure

3D Structure of Parent

Properties

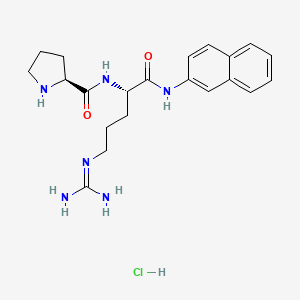

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2.ClH/c22-21(23)25-12-4-8-18(27-19(28)17-7-3-11-24-17)20(29)26-16-10-9-14-5-1-2-6-15(14)13-16;/h1-2,5-6,9-10,13,17-18,24H,3-4,7-8,11-12H2,(H,26,29)(H,27,28)(H4,22,23,25);1H/t17-,18-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUJTDAYCUZHEU-APTPAJQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138914-35-9 |

Source

|

| Record name | 138914-35-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: H-Pro-Arg-bNA HCl Mechanism & Application

The following technical guide is structured to provide a rigorous, mechanism-first analysis of H-Pro-Arg-bNA HCl. It deviates from standard templates to prioritize the causal relationships between molecular structure, enzymatic kinetics, and experimental output.

Content Type: Technical Whitepaper Subject: Chromogenic/Fluorogenic Substrate Mechanism of Action Target Enzyme Class: Serine Proteases (Specific affinity: Thrombin/Factor IIa, Trypsin-like proteases)

Executive Technical Summary

H-Pro-Arg-bNA HCl (L-Prolyl-L-Arginine-β-naphthylamide hydrochloride) is a synthetic dipeptide substrate utilized in the kinetic profiling of serine proteases. Unlike simple chromogenic substrates (e.g., pNA derivatives) that rely solely on absorbance shifts, the β-naphthylamide (bNA) moiety allows for dual-mode detection: fluorometric quantification of the free amine or colorimetric analysis via diazonium coupling.

Its primary utility lies in the study of the coagulation cascade, specifically targeting Thrombin (Factor IIa) and Protein C , where the Pro-Arg sequence mimics the P2-P1 cleavage site of the natural fibrinogen substrate.

Critical Safety Advisory: The hydrolysis product, β-naphthylamine (2-naphthylamine) , is a potent bladder carcinogen. This guide includes mandatory containment protocols in Section 4.

Molecular Mechanism of Action

The utility of H-Pro-Arg-bNA HCl rests on the specificity of the peptide sequence and the lability of the amide bond linking the arginine to the naphthylamine group.

Structural Logic

-

P2 Position (Proline): Restricts conformational flexibility, orienting the substrate into the enzyme's active site S2 pocket. This mimics the rigid structure often found upstream of cleavage sites in coagulation factors.

-

P1 Position (Arginine): The positively charged guanidinium group forms an electrostatic interaction with the conserved Aspartate (Asp189 in trypsin/thrombin numbering) at the bottom of the enzyme's S1 specificity pocket.

-

Leaving Group (β-naphthylamine): Attached via an amide bond. Upon cleavage, the electron delocalization in the free naphthylamine ring system shifts its spectral properties, enabling detection.

The Catalytic Cycle (Serine Protease Hydrolysis)

The mechanism follows the classic charge-relay system of the catalytic triad (Serine, Histidine, Aspartate).

-

Binding: The H-Pro-Arg-bNA substrate enters the active site. The Arg side chain anchors in the S1 pocket.

-

Nucleophilic Attack: The active site Serine-OH (activated by Histidine) attacks the carbonyl carbon of the Arg-bNA amide bond.

-

Tetrahedral Intermediate: A transient intermediate forms, stabilized by the "oxyanion hole."

-

Acylation & Release: The peptide bond breaks. The β-naphthylamine is released as the first product (P1). The enzyme is temporarily acylated (Enzyme-Pro-Arg).

-

Deacylation: Water attacks the acyl-enzyme intermediate, releasing the H-Pro-Arg moiety and regenerating the free enzyme.

Pathway Visualization

The following diagram illustrates the kinetic flow and detection logic.

Figure 1: Kinetic pathway of H-Pro-Arg-bNA hydrolysis showing enzyme regeneration and dual-mode detection options.

Experimental Protocol: Kinetic Assay

This protocol validates the enzymatic activity of Thrombin or Trypsin-like proteases. It is designed to be self-validating by including a standard curve generation step.

Reagents & Preparation

| Component | Concentration | Preparation Note |

| Substrate Stock | 10 mM | Dissolve H-Pro-Arg-bNA HCl in DMSO. Store at -20°C. Protect from light. |

| Assay Buffer | 50 mM Tris-HCl, pH 8.4 | Include 100 mM NaCl and 5 mM CaCl₂ (essential for Thrombin stability). |

| Coupling Agent | 1 mg/mL | Fast Garnet GBC (if using colorimetric method). Prepare fresh. |

| Stop Solution | 1 M Acetate Buffer | pH 4.2 (for colorimetric) or 1% SDS (for fluorometric). |

Workflow (Fluorometric Method)

The fluorometric method is preferred for higher sensitivity and kinetic precision.

-

Baseline Calibration: Prepare a serial dilution of pure β-naphthylamine (0.1 µM to 50 µM) in Assay Buffer to generate a standard curve.

-

Validation Check: The

value of the standard curve must be >0.98.

-

-

Enzyme Equilibration: Incubate the enzyme solution (e.g., 1-10 nM Thrombin) in Assay Buffer at 37°C for 5 minutes.

-

Reaction Initiation: Add Substrate Stock to the enzyme solution to a final concentration of 100-500 µM.

-

Kinetic Monitoring: Immediately measure fluorescence in a plate reader.

-

Excitation: 335 nm

-

Emission: 410 nm

-

Interval: Read every 30 seconds for 10-20 minutes.

-

-

Data Processing: Calculate the initial velocity (

) from the linear portion of the fluorescence vs. time slope.

Workflow (Colorimetric Method)

Used when fluorescence instrumentation is unavailable.

-

Perform steps 2-3 as above.

-

Incubate for a fixed time (e.g., 30 minutes).

-

Add Fast Garnet GBC solution. The diazonium salt reacts with free bNA to form a red azo dye.

-

Incubate for 10 minutes at room temperature to allow color development.

-

Add Stop Solution (Acetate Buffer) to shift pH and stabilize the color.

-

Measure Absorbance at 520 nm .

Safety & Integrity (E-E-A-T)

Carcinogenicity of β-Naphthylamine

The core "Trustworthiness" of this guide requires explicit handling instructions. β-naphthylamine is a Group 1 Carcinogen (IARC).

-

Containment: All weighing of solid H-Pro-Arg-bNA and free bNA standards must occur in a certified chemical fume hood or glovebox.

-

Deactivation: Waste solutions containing bNA should be treated with an oxidizing agent (e.g., bleach/hypochlorite) to degrade the aromatic ring system before disposal, strictly following local hazardous waste regulations.

-

Substitution: For routine screening where specific bNA properties are not required, researchers should consider switching to AMC (7-amino-4-methylcoumarin) substrates, which offer similar fluorogenic properties with a better safety profile.

Specificity Verification

To ensure the signal is generated by the target protease and not background hydrolysis:

-

Negative Control: Run a "No Enzyme" well. Background hydrolysis of the amide bond is slow but non-zero.

-

Inhibitor Control: Pre-incubate the enzyme with a specific inhibitor (e.g., Hirudin for Thrombin, Benzamidine for general Trypsin-like activity). Complete suppression of the signal validates the assay mechanism.

References

-

Mattler, L. E., & Bang, N. U. (1977).[1] Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792.[1]

-

Chem-Impex International. (n.d.). H-Pro-Arg-bNA HCl Product Information and Applications. Chem-Impex Catalog.

-

Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 341-361.

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 2-Naphthylamine.[2] Chemical Agents and Related Occupations, Volume 100F.

Sources

- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Correlation of the hydrolysis of benzoyl-arginine naphthylamide (BANA) by plaque with clinical parameters and subgingival levels of spirochetes in periodontal patients - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Pro-Arg-bNA HCl: A Chromogenic Tool for Unraveling Protease Activity in Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Protease Activity in Cellular Function and Disease

Proteases, a ubiquitous class of enzymes, are fundamental to a vast array of physiological processes, from protein turnover and cell signaling to tissue remodeling and immune responses. Their activity is tightly regulated, and dysregulation is a hallmark of numerous pathologies, including cancer, cardiovascular diseases, and inflammatory disorders. Consequently, the study of protease activity and the identification of specific inhibitors are of paramount importance in both basic research and therapeutic development. This guide provides a comprehensive overview of H-Pro-Arg-bNA HCl, a chromogenic substrate that serves as a valuable tool for the sensitive and specific detection of prolyl aminopeptidase activity.

The Chromogenic Substrate: H-Pro-Arg-bNA HCl

H-Pro-Arg-bNA HCl (L-Prolyl-L-arginine-β-naphthylamide hydrochloride) is a synthetic peptide derivative designed as a specific substrate for prolyl aminopeptidases (PAPs). PAPs are exopeptidases that selectively cleave the N-terminal amino acid from a peptide, but only when the penultimate residue is proline[1]. The unique structure of H-Pro-Arg-bNA HCl mimics the natural substrate of these enzymes, with the scissile bond located between the arginine residue and the β-naphthylamide (bNA) moiety.

The utility of H-Pro-Arg-bNA HCl in research lies in its chromogenic properties. The intact substrate is colorless. However, upon enzymatic cleavage by a prolyl aminopeptidase, the β-naphthylamide is released. This free β-naphthylamide is a primary aromatic amine and can be detected through a subsequent chemical reaction that produces a colored compound, allowing for the quantitative measurement of enzyme activity.

The Target: Prolyl Aminopeptidases (PAPs)

Prolyl aminopeptidases (EC 3.4.11.5) are a family of serine proteases characterized by their specific requirement for a proline residue at the P1' position of their substrates[1]. They play crucial roles in the metabolism of proline-containing peptides and have been implicated in various physiological and pathological processes.

Catalytic Mechanism:

PAPs belong to the S33 family of serine peptidases and employ a catalytic triad composed of serine, aspartate, and histidine residues in their active site. The serine residue, activated by the histidine, acts as a nucleophile, attacking the carbonyl group of the peptide bond between the N-terminal amino acid and the proline residue of the substrate. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the peptide bond and releasing the N-terminal amino acid.

Principle of the Chromogenic Assay

The measurement of prolyl aminopeptidase activity using H-Pro-Arg-bNA HCl is a two-step process: enzymatic cleavage followed by colorimetric detection.

-

Enzymatic Reaction: The prolyl aminopeptidase cleaves the amide bond between the arginine and the β-naphthylamide of the H-Pro-Arg-bNA HCl substrate, releasing free β-naphthylamide.

-

Colorimetric Detection (Bratton-Marshall Reaction): The released β-naphthylamide, a colorless primary aromatic amine, is then converted into a colored azo dye through the Bratton-Marshall reaction[2][3][4]. This classic colorimetric method involves two key steps:

-

Diazotization: The primary aromatic amine (β-naphthylamide) is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) to form a diazonium salt.

-

Coupling: The diazonium salt is then coupled with a coupling reagent, typically N-(1-naphthyl)ethylenediamine dihydrochloride, to form a stable, intensely colored azo compound. The intensity of the color, which is directly proportional to the amount of β-naphthylamide released, can be quantified spectrophotometrically. The resulting azo dye typically exhibits a maximum absorbance around 540-550 nm[3][4].

-

This two-step assay provides a robust and sensitive method for determining the kinetic parameters of prolyl aminopeptidase activity.

Applications in Research and Drug Development

The H-Pro-Arg-bNA HCl assay is a versatile tool with applications across various research fields:

-

Enzyme Kinetics and Characterization: The assay is ideal for determining the kinetic constants (Km and Vmax) of prolyl aminopeptidases and for studying their substrate specificity and inhibition profiles[1].

-

Drug Discovery: It provides a high-throughput screening platform for identifying and characterizing inhibitors of prolyl aminopeptidases, which are potential therapeutic targets for various diseases.

-

Cancer Research: Aminopeptidases, including those with specificity for proline-containing peptides, are implicated in tumor progression, invasion, and metastasis through their role in extracellular matrix (ECM) remodeling[4][5][6][7][8][9]. The H-Pro-Arg-bNA HCl assay can be used to investigate the role of these enzymes in cancer biology and to screen for anti-cancer drugs that target their activity.

-

Immunology and Inflammation: Prolyl aminopeptidases are involved in the processing of immunomodulatory peptides and have been linked to inflammatory processes. This assay can be employed to study their role in immune cell function and inflammatory diseases.

In-depth Technical Protocol: Colorimetric Assay of Prolyl Aminopeptidase Activity

This protocol details a robust method for the quantitative determination of prolyl aminopeptidase activity in a sample using H-Pro-Arg-bNA HCl as the substrate and the Bratton-Marshall reaction for colorimetric detection.

Materials and Reagents:

-

H-Pro-Arg-bNA HCl (Substrate)

-

Prolyl Aminopeptidase (Enzyme standard or sample)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Sodium Nitrite (NaNO2) solution (e.g., 0.1% w/v in water, freshly prepared)

-

Ammonium Sulfamate solution (e.g., 0.5% w/v in water)

-

N-(1-naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall Reagent) solution (e.g., 0.1% w/v in water, protected from light)

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Microplate reader capable of measuring absorbance at 540 nm

-

96-well microplates

-

Incubator or water bath set to 37°C

Experimental Workflow:

Caption: Role of Prolyl Aminopeptidase in ECM remodeling and cancer progression.

Scientific Integrity and Logic: A Self-Validating System

To ensure the reliability and reproducibility of the H-Pro-Arg-bNA HCl assay, it is crucial to incorporate proper controls and validation steps.

-

Linearity: The assay should demonstrate a linear relationship between enzyme concentration and reaction rate under the chosen conditions. This can be verified by running the assay with a serial dilution of a purified enzyme standard.

-

Specificity: The specificity of the assay for prolyl aminopeptidase can be confirmed by using specific inhibitors. A significant reduction in the colorimetric signal in the presence of a known prolyl aminopeptidase inhibitor would validate that the measured activity is indeed from the target enzyme.

-

Interference: Potential interfering substances in the sample should be considered. For example, compounds that absorb at 540 nm or that interfere with the Bratton-Marshall reaction can lead to inaccurate results. A sample blank (sample without substrate) can help to correct for background absorbance.

-

Reproducibility: The assay should be reproducible, with low intra- and inter-assay coefficients of variation.

Limitations:

-

The Bratton-Marshall reaction is not specific to β-naphthylamide and will react with any primary aromatic amine present in the sample. Therefore, appropriate controls are essential to account for any background from the sample matrix.

-

The sensitivity of the colorimetric assay may be lower than that of fluorometric assays that directly measure the fluorescence of the released β-naphthylamide. However, the colorimetric method is often more accessible as it only requires a standard spectrophotometer.

Conclusion

H-Pro-Arg-bNA HCl is a valuable and versatile tool for researchers studying prolyl aminopeptidases. Its use in a well-validated colorimetric assay, such as the one described in this guide, allows for the reliable quantification of enzyme activity. This enables detailed investigations into the roles of these enzymes in health and disease, and facilitates the discovery of novel therapeutic agents that target their activity. By understanding the principles of the assay and implementing rigorous controls, researchers can confidently employ H-Pro-Arg-bNA HCl to advance our understanding of the critical roles of proteases in biological systems.

References

-

Bratton, A. C., & Marshall, E. K. (1939). A new coupling component for sulfanilamide determination. Journal of Biological Chemistry, 128(2), 537-550. [Link]

-

Elabscience. (n.d.). Leucine Aminopeptidase (LAP) Activity Assay Kit (E-BC-K568-M). Retrieved from [Link]

-

Gevaert, K., & Vandekerckhove, J. (2000). Protein identification methods in proteomics. Electrophoresis, 21(6), 1145–1154. [Link]

- Green, F. J. (1990).

- Hayman, S., & Patterson, E. K. (1971). Aminopeptidases of the Ehrlich ascites carcinoma. Journal of Biological Chemistry, 246(1), 660-669.

-

Patsnap. (2023, May 9). How to Design a Colorimetric Assay for Enzyme Screening. Patsnap Synapse. [Link]

-

Bauvois, B. (2012). Aminopeptidases in cancer, biology and prospects for pharmacological intervention. Current medicinal chemistry, 19(18), 2919–2941. [Link]

-

Van der Veken, P., et al. (2007). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). Biochemical Journal, 404(2), 239–247. [Link]

-

van der Veken, P., et al. (2007). Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7). The FEBS journal, 274(11), 2898–2908. [Link]

-

ResearchGate. (n.d.). Structure of bratton-marshal reagent Principle: The primary aromatic... Retrieved from [Link]

-

Saiki, I., et al. (1993). Role of aminopeptidase N (CD13) in tumor-cell invasion and extracellular matrix degradation. International journal of cancer, 54(1), 137–143. [Link]

-

Scribd. (n.d.). Colorimetric Estimation of Sulphanilamide Using Bratton Marshall Reagent. Retrieved from [Link]

-

Liu, Y., et al. (2021). The Interplay between Extracellular Matrix Remodeling and Cancer Therapeutics. Cancers, 13(16), 4075. [Link]

-

Nallanthighal, S., et al. (2019). The Functional Role of Extracellular Matrix Proteins in Cancer. Cancers, 11(10), 1547. [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

-

Tsuboi, S., et al. (1989). Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa. The Journal of biological chemistry, 264(20), 11849–11855. [Link]

-

Analytical Methods (RSC Publishing). (n.d.). Colorimetric detection of class A soybean saponins by coupling DNAzyme with the gap ligase chain reaction. [Link]

-

PubChem. (n.d.). 2-Naphthylamine. Retrieved from [Link]

-

Preprints.org. (2023). The Extracellular Matrix: Composition, Function, Remodeling and Its Role in Tumorigenesis. [Link]

-

ResearchGate. (n.d.). Kinetic parameters for cathepsin B (at pH 6.0) and cathepsin H (at pH 6.5). Retrieved from [Link]

-

Nilsson, I., & von Heijne, G. (1992). A signal peptide with a proline next to the cleavage site inhibits leader peptidase when present in a Sec-independent protein. FEBS letters, 299(3), 243–246. [Link]

-

bioRxiv. (2021). The extracellular matrix promotes breast cancer cell growth under amino acid starvation by promoting tyrosine catabolism. [Link]

-

ResearchGate. (n.d.). Colorimetric enzyme-linked aptamer assay utilizing hybridization chain reaction for determination of bovine pregnancy-associated glycoproteins. Retrieved from [Link]

Sources

- 1. Purification and characterization of proline-beta-naphthylamidase, a novel enzyme from pig intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colorimetric Determination of the Activity of Starch-Debranching Enzyme via Modified Tollens’ Reaction | MDPI [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of aminopeptidase N (CD13) in tumor-cell invasion and extracellular matrix degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Interplay between Extracellular Matrix Remodeling and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to H-Pro-Arg-bNA HCl: Properties, Structure, and Applications in Protease Research

This guide provides a comprehensive technical overview of L-Prolyl-L-arginyl-β-nitroanilide hydrochloride (H-Pro-Arg-bNA HCl), a chromogenic substrate pivotal for the study of serine proteases. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural features, and practical applications of this valuable research tool.

Introduction: The Significance of Chromogenic Substrates in Protease Research

Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to a vast array of physiological and pathological processes. The ability to accurately measure the activity of specific proteases is therefore crucial for understanding their roles in health and disease, and for the discovery of novel therapeutic inhibitors. Chromogenic substrates, such as H-Pro-Arg-bNA HCl, are indispensable tools in this endeavor. They are synthetic molecules designed to mimic the natural substrates of proteases. Upon enzymatic cleavage, these substrates release a chromophore—a colored compound—allowing for a simple and sensitive colorimetric quantification of enzyme activity.

H-Pro-Arg-bNA HCl is specifically designed to be a substrate for proteases that exhibit a preference for cleaving peptide bonds C-terminal to arginine residues. This includes a number of medically relevant enzymes, making this substrate a valuable tool in both basic research and high-throughput screening for drug discovery.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of H-Pro-Arg-bNA HCl is essential for its effective use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 138914-35-9 | [1] |

| Molecular Formula | C₂₁H₂₈N₆O₂ · HCl | [1] |

| Molecular Weight | 432.95 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. | [3] |

| Storage | Store at 2-8 °C | [1] |

Note on IUPAC Name and Structure: While the CAS number 138914-35-9 is consistently associated with H-Pro-Arg-bNA HCl by various chemical suppliers, a definitive, publicly verifiable IUPAC name and 2D/3D structure linked to this specific CAS number in major chemical databases like PubChem remains elusive. The structure provided below is based on the chemical name L-prolyl-L-arginyl-4-nitroanilide. Researchers should exercise due diligence in confirming the structure of the material obtained from their specific supplier.

Chemical Structure (Inferred):

Caption: 2D representation of the inferred structure of H-Pro-Arg-bNA.

Mechanism of Action: A Chromogenic Revelation of Proteolytic Activity

The utility of H-Pro-Arg-bNA HCl as a protease substrate lies in its carefully designed chemical structure. The dipeptide sequence, Pro-Arg, serves as a recognition motif for specific proteases. The arginine residue is key, as many serine proteases, such as trypsin and plasmin, preferentially cleave peptide bonds on the carboxyl side of basic amino acids like arginine and lysine.

The C-terminus of the arginine residue is linked to a p-nitroaniline (pNA) molecule via an amide bond. This bond is the target for enzymatic hydrolysis. In its intact form, H-Pro-Arg-bNA HCl is colorless. However, upon cleavage of the amide bond by a protease, free p-nitroaniline is released. This liberated pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm.

The intensity of the yellow color, and thus the absorbance at 405 nm, is directly proportional to the amount of p-nitroaniline released. This, in turn, is a direct measure of the enzymatic activity of the protease under investigation. This principle allows for the continuous monitoring of the reaction in real-time (kinetic assay) or the measurement of the total amount of product formed after a specific time (endpoint assay).

Caption: Mechanism of H-Pro-Arg-bNA HCl cleavage by a protease.

Experimental Protocol: A Guide to Measuring Trypsin Activity

This section provides a detailed, self-validating protocol for a kinetic assay to determine the activity of trypsin using H-Pro-Arg-bNA HCl. The principles outlined here can be adapted for other suitable proteases with appropriate optimization.

I. Reagent Preparation: The Foundation of a Reliable Assay

-

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):

-

Rationale: Tris-HCl provides a stable pH environment optimal for the activity of many serine proteases, including trypsin. Calcium ions (CaCl₂) are essential cofactors for trypsin, stabilizing its structure and enhancing its catalytic activity. The pH of 8.0 is generally within the optimal range for trypsin activity.

-

Preparation: Dissolve Tris base and CaCl₂ in deionized water to the final concentrations. Adjust the pH to 8.0 with HCl.

-

-

H-Pro-Arg-bNA HCl Stock Solution (10 mM in DMSO):

-

Rationale: Dimethyl sulfoxide (DMSO) is used as the solvent due to the limited solubility of H-Pro-Arg-bNA HCl in aqueous solutions.[3] A concentrated stock solution allows for minimal addition of organic solvent to the final reaction mixture, which could otherwise interfere with enzyme activity.

-

Preparation: Dissolve the appropriate amount of H-Pro-Arg-bNA HCl in high-purity DMSO to achieve a 10 mM concentration. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Trypsin Stock Solution (1 mg/mL in 1 mM HCl):

-

Rationale: Trypsin is stored in a slightly acidic solution (1 mM HCl) to prevent auto-proteolysis and maintain its stability.

-

Preparation: Prepare a 1 mg/mL stock solution of trypsin in cold 1 mM HCl. This stock should be further diluted in the assay buffer to the desired working concentration just before use.

-

II. Assay Procedure: A Step-by-Step Workflow

This protocol is designed for a 96-well microplate format, but can be scaled as needed.

-

Prepare the Reaction Plate:

-

Add 170 µL of pre-warmed (37°C) Assay Buffer to each well.

-

Add 10 µL of the appropriate sample (e.g., purified enzyme, cell lysate, or buffer for the blank).

-

Include a "no enzyme" control (blank) containing only the assay buffer and substrate to account for any non-enzymatic hydrolysis of the substrate.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Rationale: This step ensures that the enzyme and buffer are at the optimal temperature for the reaction to begin.

-

-

Initiate the Reaction:

-

Add 20 µL of the 10 mM H-Pro-Arg-bNA HCl stock solution to each well to initiate the reaction. The final substrate concentration will be 1 mM.

-

Rationale: The reaction is initiated by the addition of the substrate to ensure that all reactions start simultaneously.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Rationale: A kinetic reading allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition becomes significant.

-

III. Data Analysis: From Raw Data to Meaningful Results

-

Calculate the Rate of Reaction:

-

For each well, plot the absorbance at 405 nm against time.

-

Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min). This is the initial velocity (V₀).

-

-

Calculate Enzyme Activity:

-

Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is approximately 9,620 M⁻¹cm⁻¹.

-

The enzyme activity can be expressed in units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

-

Caption: Experimental workflow for a trypsin kinetic assay using H-Pro-Arg-bNA HCl.

Applications in Research and Drug Development

The specific nature of H-Pro-Arg-bNA HCl makes it a versatile tool for a range of applications in both academic and industrial research settings.

-

Enzyme Kinetics and Characterization: This substrate is instrumental in determining key kinetic parameters of proteases, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). This information is fundamental to understanding the enzyme's efficiency and substrate specificity.

-

High-Throughput Screening (HTS) for Inhibitor Discovery: The simple, colorimetric readout of assays using H-Pro-Arg-bNA HCl makes it highly amenable to high-throughput screening of large compound libraries.[4][5] This allows for the rapid identification of "hit" compounds that inhibit the activity of a target protease. These hits can then be further developed into lead compounds for new drugs.

-

Diagnostics: In principle, chromogenic substrates like H-Pro-Arg-bNA HCl can be used in the development of diagnostic assays to measure the activity of specific proteases in biological samples.[1] Elevated or reduced protease activity can be a biomarker for various diseases.

Conclusion

H-Pro-Arg-bNA HCl is a valuable and versatile tool for the study of serine proteases. Its well-defined mechanism of action, coupled with the simplicity and sensitivity of the resulting colorimetric assay, makes it an excellent choice for a wide range of applications, from fundamental enzyme characterization to high-throughput drug discovery. By understanding its chemical properties and employing robust experimental protocols, researchers can leverage this chromogenic substrate to gain significant insights into the complex world of proteases and their roles in health and disease.

References

-

H-Pro-N(AcOPh)Arg-pNA.HCl | C25H32ClN7O6 | CID 22811844 - PubChem. (n.d.). PubChem. [Link]

-

h-d-Pro-phe-arg-pna 2 hcl | C26H36Cl2N8O5 | CID 22862333 - PubChem. (n.d.). PubChem. [Link]

-

On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study - ResearchGate. (2024). ResearchGate. [Link]

-

Genetically Encoded Detection of Biosynthetic Protease Inhibitors - PMC - PubMed Central. (2023). National Center for Biotechnology Information. [Link]

-

Virtual Screening for FDA-Approved Drugs That Selectively Inhibit Arginase Type 1 and 2. (2022). MDPI. [Link]

-

Enzymatic Assay of Trypsin Inhibition | Protocols.io. (2019). protocols.io. [Link]

-

Trypsin Activity Assay Kit - Chondrex, Inc. (n.d.). Chondrex, Inc. [Link]

-

Testing the Impact of Protease Inhibitors in Antigen Presentation Assays - PubMed. (2019). National Center for Biotechnology Information. [Link]

-

H-Ala-Phe-Pro-bNA HCl | C27H31ClN4O3 | CID 131676716 - PubChem. (n.d.). PubChem. [Link]

-

Elabscience®Trypsin Activity Assay Kit. (n.d.). Elabscience. [Link]

-

H-Pro-pro-OH hcl | C10H17ClN2O3 | CID 13003389 - PubChem - NIH. (n.d.). PubChem. [Link]

-

Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli - MDPI. (n.d.). MDPI. [Link]

-

Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride Product Number B4875 Storage Temperature - ResearchGate. (n.d.). ResearchGate. [Link]

-

Use of protease substrate specificity screening in the rational design of selective protease inhibitors with unnatural amino acids: Application to HGFA, matriptase, and hepsin | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

H-Arg-pNA 2HCl [40127-11-5] - Aapptec Peptides. (n.d.). Aapptec. [Link]

Sources

The Advent of a Chromogenic Workhorse: A Technical Guide to H-Pro-Arg-bNA HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chromogenic substrate H-Pro-Arg-bNA HCl (L-Prolyl-L-Arginine-β-naphthylamide hydrochloride). It delves into the historical context of its development, driven by the need for sensitive and specific assays for serine proteases, particularly plasma kallikrein. The guide details the principles of its chemical synthesis via solution-phase peptide coupling, its mechanism of action as a chromogenic substrate, and its practical application in enzyme kinetics. A detailed protocol for a plasma kallikrein activity assay is provided, alongside visual diagrams to elucidate key processes. This document serves as a comprehensive resource for researchers utilizing or developing assays involving chromogenic substrates.

Introduction: The Dawn of Chromogenic Substrates

The early 1970s marked a significant turning point in enzymology with the introduction of chromogenic peptide substrates.[1][2] Prior to this, the study of proteolytic enzymes, particularly those involved in complex cascades like blood coagulation and the kallikrein-kinin system, relied on cumbersome and often imprecise methods. The advent of synthetic, small peptide substrates covalently linked to a chromophore revolutionized the field, offering a simple, sensitive, and quantitative means to assay enzyme activity.[3][4] These substrates are designed to mimic the natural cleavage sites of specific proteases.[4] Upon enzymatic hydrolysis, the colorless substrate releases a colored compound, the intensity of which can be measured spectrophotometrically and is directly proportional to the enzyme's activity.[3][4]

H-Pro-Arg-bNA HCl emerged from this era of innovation as a valuable tool for studying serine proteases, a class of enzymes characterized by a highly reactive serine residue in their active site.[5] Its design, featuring a dipeptide sequence of Proline and Arginine, was strategically chosen to confer specificity towards certain proteases, most notably plasma kallikrein.

The Genesis of H-Pro-Arg-bNA HCl: A Historical Perspective

While a singular "discovery" paper for H-Pro-Arg-bNA HCl is not readily apparent in the historical literature, its development can be understood within the broader context of the pioneering work on chromogenic substrates for the coagulation, fibrinolytic, and kallikrein-kinin systems.[1] Research in the 1970s focused on synthesizing a variety of peptide-p-nitroanilide (pNA) and peptide-β-naphthylamide (bNA) derivatives to find specific substrates for different proteases.

A closely related and well-documented substrate, Chromozym PK (N-Bz-Pro-Phe-Arg-pNA), was identified as a relatively specific substrate for plasma kallikrein.[6] The structural similarity between this and H-Pro-Arg-bNA suggests a period of active structure-activity relationship (SAR) studies to optimize substrate specificity and kinetic properties. The choice of the Pro-Arg sequence is significant as kallikrein is known to cleave kininogens after arginine residues to release bradykinin. The proline residue likely contributes to the conformational stability and recognition by the enzyme. The development of these substrates was instrumental in advancing our understanding of the kallikrein-kinin system and its role in inflammation, blood pressure regulation, and coagulation.[7]

Synthesis and Chemical Properties

H-Pro-Arg-bNA HCl is a synthetic dipeptide derivative. Its synthesis is typically achieved through classical solution-phase peptide chemistry, which offers scalability and control over the purification of intermediates.[1] While solid-phase peptide synthesis (SPPS) is another common method for peptide production, solution-phase synthesis is well-suited for smaller peptides and allows for more traditional purification techniques.[8][9]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀N₆O₂ · 2HCl | Inferred from structure |

| Appearance | White to off-white powder | General knowledge |

| Solubility | Soluble in water | General knowledge |

Representative Solution-Phase Synthesis Protocol

The following protocol outlines a plausible and established method for the synthesis of H-Pro-Arg-bNA HCl, based on well-understood peptide coupling principles. This is a representative workflow and may require optimization based on specific laboratory conditions and available reagents.

Step 1: Protection of Amino Acids

-

The synthesis begins with the appropriate protection of the functional groups of the amino acids L-Proline and L-Arginine to prevent unwanted side reactions. The α-amino group of L-Proline is typically protected with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group. The guanidino group of L-Arginine's side chain also requires protection, often with a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or other suitable group.

Step 2: Activation of the Carboxyl Group

-

The carboxyl group of the N-terminally protected L-Proline is activated to facilitate the formation of the peptide bond. This can be achieved using a variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS) to form an active ester.

Step 3: Coupling of Proline to Arginine-β-naphthylamide

-

The activated Boc-Proline is then reacted with L-Arginine-β-naphthylamide (with its side chain protected) in an appropriate organic solvent. The free amino group of Arginine-β-naphthylamide attacks the activated carboxyl group of Proline, forming the dipeptide Boc-Pro-Arg(Pbf)-bNA.

Step 4: Deprotection

-

The Boc protecting group on the N-terminus of the dipeptide is removed using a mild acid, such as trifluoroacetic acid (TFA). The side-chain protecting group on Arginine is subsequently removed under stronger acidic conditions.

Step 5: Purification and Salt Formation

-

The crude H-Pro-Arg-bNA is purified, typically by recrystallization or chromatography. Finally, the purified dipeptide is treated with hydrochloric acid (HCl) to form the stable hydrochloride salt, H-Pro-Arg-bNA HCl.

Caption: Solution-Phase Synthesis of H-Pro-Arg-bNA HCl.

Mechanism of Action as a Chromogenic Substrate

The utility of H-Pro-Arg-bNA HCl as a research tool lies in its ability to produce a quantifiable color change upon enzymatic cleavage. The underlying principle is straightforward:

-

Enzyme-Substrate Binding: The target serine protease, such as plasma kallikrein, recognizes and binds to the Pro-Arg dipeptide sequence of the substrate.

-

Hydrolysis: The enzyme's active site serine residue catalyzes the hydrolysis of the amide bond linking the arginine residue to the β-naphthylamine molecule.

-

Chromophore Release: This cleavage event releases free β-naphthylamine, a chromogenic molecule.

-

Detection: The released β-naphthylamine can be detected spectrophotometrically. In some assay variations, β-naphthylamine is further reacted with a coupling reagent, such as N-(1-Naphthyl)ethylenediamine, to produce a more intensely colored azo dye, enhancing the sensitivity of the assay. The rate of color formation is directly proportional to the activity of the enzyme in the sample.

Caption: Enzymatic Cleavage of H-Pro-Arg-bNA.

Experimental Protocol: Plasma Kallikrein Activity Assay

This protocol provides a framework for measuring plasma kallikrein activity using a chromogenic substrate like H-Pro-Arg-bNA HCl. It is essential to optimize buffer conditions, substrate concentration, and incubation times for specific experimental setups.

Materials

-

H-Pro-Arg-bNA HCl substrate solution (e.g., 1-2 mM in distilled water or appropriate buffer)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Plasma samples (citrated)

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the released chromophore (e.g., 405 nm for p-nitroaniline if a pNA analog is used, or a different wavelength for the β-naphthylamine-derived azo dye).

-

(Optional) Kallikrein activator (e.g., dextran sulfate)

-

(Optional) Stop solution (e.g., 20% acetic acid)

Procedure

-

Sample Preparation: Prepare serial dilutions of the plasma sample in Tris-HCl buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

X µL of Tris-HCl buffer

-

Y µL of diluted plasma sample

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Add Z µL of the pre-warmed H-Pro-Arg-bNA HCl substrate solution to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance over time (e.g., every 30 seconds for 10-15 minutes). The rate of the reaction (V) is determined from the linear portion of the absorbance versus time curve.

-

Endpoint Measurement (Alternative):

-

After initiating the reaction, incubate the plate at 37°C for a fixed period (e.g., 15 minutes).

-

Stop the reaction by adding a stop solution (e.g., 50 µL of 20% acetic acid).

-

Read the final absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the kallikrein activity based on the rate of change in absorbance, using a standard curve if absolute quantification is required.

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular computations of preferential interactions of proline, arginine.HCl, and NaCl with IgG1 antibodies and their impact on aggregation and viscosity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of trifunctional cyclo-β-tripeptide templates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

Technical Guide: Principle and Application of H-Pro-Arg-bNA HCl Enzymatic Assay

The following technical guide details the principle, application, and methodology for the H-Pro-Arg-bNA HCl enzymatic assay . This document is structured for researchers and drug development professionals requiring high-fidelity protocols and mechanistic insights.[1]

Executive Summary

The H-Pro-Arg-bNA HCl (L-Prolyl-L-Arginine-

Unlike standard chromogenic substrates (e.g., pNA derivatives) which are strictly colorimetric, the bNA (beta-naphthylamide) moiety offers dual-mode detection: fluorometric (high sensitivity) and colorimetric (via diazotization). This versatility makes H-Pro-Arg-bNA a critical tool in kinetic profiling, inhibitor screening (e.g., for inflammation or thrombosis targets), and lysosomal storage disease research.

Key Applications:

-

Enzyme Kinetics: Determination of

, -

Drug Discovery: High-throughput screening (HTS) of protease inhibitors.

-

Clinical Diagnostics: Assessment of lysosomal enzyme deficiencies.

Mechanistic Principle

Chemical Basis

The assay relies on the specific enzymatic hydrolysis of the amide bond between the C-terminal Arginine and the

-

Substrate: H-Pro-Arg-bNA (Non-fluorescent/weakly fluorescent in intact form).

-

Enzyme Action: The enzyme recognizes the N-terminal Pro-Arg dipeptide motif.

-

Cleavage Event: Hydrolysis occurs at the scissile bond (Arg-bNA).

-

Signal Generation: Release of free

-naphthylamine (bNA-amine).-

Fluorescence: Free bNA emits strong fluorescence at 410 nm upon excitation at 340 nm.

-

Colorimetry: Free bNA reacts with a diazonium salt (e.g., Fast Garnet GBC) to form a red azo dye (

nm).

-

Reaction Pathway Diagram

The following diagram illustrates the kinetic pathway from substrate recognition to signal quantification.

Figure 1: Enzymatic hydrolysis mechanism of H-Pro-Arg-bNA. The pathway bifurcates into direct fluorometric detection or secondary colorimetric derivatization.

Target Specificity & Biological Relevance

The H-Pro-Arg sequence confers specificity to a distinct subset of proteases. Understanding this specificity is crucial for assay validity.

| Enzyme Class | Specific Target | Interaction Logic |

| Dipeptidyl Peptidases | Cathepsin C (DPP I) | Removes N-terminal dipeptides. Requires a free |

| Serine Proteases | Factor XIa / Kallikrein | These enzymes prefer Arg at P1 and Pro/Phe at P2. While they usually require blocked N-termini, they can process Pro-Arg-bNA with lower efficiency. |

| Bacterial Proteases | Gingipains (Rgp) | Porphyromonas gingivalis arginine-specific gingipains cleave C-terminal to Arg. |

Critical Note: To ensure specificity for Cathepsin C, the assay buffer usually includes chloride ions (Cl⁻) and thiol activators (DTT/Cysteine) , as Cathepsin C is a halide-dependent cysteine protease.

Experimental Protocol (Fluorometric)

This protocol prioritizes the fluorometric method due to its superior sensitivity and dynamic range compared to the colorimetric method.

Reagents & Preparation

-

Substrate Stock: Dissolve H-Pro-Arg-bNA HCl (MW ~432.95 g/mol ) in DMSO to 10 mM. Store at -20°C.

-

Assay Buffer (Cathepsin C Optimized):

-

50 mM Sodium Acetate, pH 5.5

-

30 mM NaCl (Halide activator)

-

2 mM DTT or L-Cysteine (Freshly added)

-

1 mM EDTA (To chelate metalloprotease contaminants)

-

-

Stop Solution: 100 mM Sodium Monochloroacetate (pH 4.3) or 1% Acetic Acid.

-

Standard:

-Naphthylamine (Warning: Carcinogen).

Workflow Diagram

Figure 2: Step-by-step assay workflow for fluorometric determination of protease activity.

Detailed Procedure

-

Activation: Dilute the enzyme sample in Assay Buffer. Incubate at 37°C for 5–10 minutes to activate the cysteine active site (if testing Cathepsin C).

-

Reaction Setup: In a black 96-well microplate:

-

Test Well: 90 µL Enzyme Solution.

-

Blank Well: 90 µL Assay Buffer.

-

-

Initiation: Add 10 µL of 1 mM H-Pro-Arg-bNA substrate (Final conc: 100 µM). Mix by shaking.

-

Measurement (Kinetic): Immediately measure fluorescence at Ex 340 nm / Em 410 nm every 30-60 seconds for 10-20 minutes at 37°C.

-

Calibration: Prepare a standard curve of free

-naphthylamine (0–10 µM) to convert RFU to micromoles of product.

Data Analysis & Validation

Calculation of Activity

Enzyme activity is calculated from the linear portion of the progress curve.

Where:

- : Slope of the reaction curve (Test - Blank).

-

: RFU per µM of

- : Volume of enzyme added (mL).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Substrate degradation or impurities. | Check substrate purity (TLC/HPLC).[2] Store stock at -20°C desiccated. |

| No Activity | Enzyme inactivation or incorrect pH. | Ensure DTT/Cysteine is fresh. Verify pH 5.5 (Cathepsin C) or pH 7.4 (Serine Proteases). |

| Non-Linear Kinetics | Substrate depletion or inner filter effect. | Dilute enzyme. Reduce substrate concentration if inner filter effect is suspected. |

Safety & Trustworthiness (E-E-A-T)

Critical Safety Warning: The reaction product,

-

Handling: Always perform assays in a Class II Biosafety Cabinet or chemical fume hood.

-

Disposal: Treat all waste as hazardous chemical waste. Do not pour down the drain.

-

Alternative: If safety protocols cannot be met, consider using H-Pro-Arg-AMC (7-amino-4-methylcoumarin), which is fluorogenic but less toxic.

References

- McDonald, J. K., Callahan, P. X., & Ellis, S. (1971). Polypeptide cleavage by dipeptidyl aminopeptidase I (cathepsin C). In Methods in Enzymology (Vol. 25, pp. 272-281). Academic Press.

- Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561.

Sources

A Senior Application Scientist's In-Depth Technical Guide to H-Pro-Arg-bNA HCl for Protease Activity Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the chromogenic substrate H-Pro-Arg-bNA HCl (L-Prolyl-L-Arginine-β-naphthylamide hydrochloride) for the study of protease activity. Proteases, a diverse class of enzymes that catalyze the cleavage of peptide bonds, are integral to a vast array of physiological processes and are significant targets in drug discovery. Understanding their activity and inhibition is therefore of paramount importance. This document, written from the perspective of a senior application scientist, delves into the underlying principles of chromogenic protease assays, offers detailed, field-tested protocols for the use of H-Pro-Arg-bNA HCl, and provides the scientific rationale behind experimental design and data interpretation.

Introduction: The Role and Mechanism of H-Pro-Arg-bNA HCl in Protease Research

H-Pro-Arg-bNA HCl is a synthetic dipeptide substrate specifically designed for the sensitive and continuous monitoring of certain protease activities.[1] Its utility lies in its ability to generate a colored product upon enzymatic cleavage, allowing for straightforward spectrophotometric quantification of enzyme kinetics. The core structure consists of a dipeptide, Proline-Arginine, linked to a β-naphthylamine (bNA) chromophore.

The specificity of this substrate is primarily dictated by the amino acid sequence. The presence of an Arginine residue at the P1 position (using the Schechter and Berger nomenclature) makes it a prime target for trypsin-like serine proteases, which exhibit a strong preference for cleaving peptide bonds C-terminal to basic amino acids like Arginine and Lysine.

The enzymatic reaction proceeds as follows: a target protease recognizes and binds to the Pro-Arg sequence of the substrate. The enzyme then catalyzes the hydrolysis of the amide bond between the Arginine residue and the β-naphthylamine moiety. This cleavage releases free β-naphthylamine, a chromogenic molecule that absorbs light at a specific wavelength. The rate of β-naphthylamine release, and therefore the rate of color development, is directly proportional to the activity of the protease under investigation.

Figure 1: Workflow of Protease Activity Assay using H-Pro-Arg-bNA HCl.

Foundational Principles of Chromogenic Protease Assays

The success of any enzyme assay hinges on a solid understanding of its underlying principles. Chromogenic assays offer a simple yet powerful tool for studying enzyme kinetics, provided that key experimental parameters are carefully controlled and validated.

Beer-Lambert Law and Spectrophotometry

The quantification of protease activity using H-Pro-Arg-bNA HCl relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. In this assay, the absorbing species is the released β-naphthylamine.

The change in absorbance over time (ΔA/min) is therefore a direct measure of the initial reaction velocity (V₀). To convert this change in absorbance to the rate of product formation (in moles/min), the molar extinction coefficient (ε) of β-naphthylamine at the measurement wavelength is required.

Enzyme Kinetics: Michaelis-Menten Model

Protease activity is typically analyzed within the framework of Michaelis-Menten kinetics. This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).

-

Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

-

Km: The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

By measuring the initial reaction velocity at various substrate concentrations, a Michaelis-Menten plot can be generated, from which Vmax and Km can be determined. These parameters are crucial for characterizing the catalytic efficiency of a protease and for studying the effects of inhibitors.

In-Depth Experimental Protocol: Trypsin Activity Assay

This section provides a detailed, step-by-step protocol for measuring the activity of trypsin, a model trypsin-like serine protease, using H-Pro-Arg-bNA HCl. This protocol can be adapted for other proteases with similar substrate specificity.

Reagent Preparation and Storage

Causality Behind Choices: The choice of buffer, pH, and temperature is critical for ensuring optimal enzyme activity and stability. Trypsin and many other serine proteases are optimally active at a slightly alkaline pH. The inclusion of calcium chloride can enhance the stability of some trypsins.

| Reagent | Preparation | Storage |

| Assay Buffer | 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 | 4°C for up to 1 week |

| Substrate Stock Solution | 10 mM H-Pro-Arg-bNA HCl in deionized water | -20°C in aliquots, protected from light |

| Trypsin Stock Solution | 1 mg/mL Trypsin in 1 mM HCl | -20°C in aliquots |

| β-Naphthylamine Standard Stock | 1 mM β-naphthylamine in DMSO | -20°C in aliquots, protected from light |

Note on Solubility: While H-Pro-Arg-bNA HCl is generally soluble in water, gentle warming or vortexing may be required for complete dissolution. Arginine-containing compounds can enhance the stability of proteins in solution.[2][3][4]

Assay Procedure: A Self-Validating System

This protocol is designed as a self-validating system by including appropriate controls to ensure the reliability of the results.

Step 1: Preparation of the Standard Curve

A standard curve is essential for converting absorbance values to the concentration of the product, β-naphthylamine.

-

Prepare a series of dilutions of the β-naphthylamine standard stock solution in the assay buffer to final concentrations ranging from 0 to 100 µM.

-

Add 100 µL of each standard dilution to the wells of a 96-well microplate in triplicate.

-

Read the absorbance at 340 nm using a microplate reader. The maximum UV absorption for β-naphthylamine is at 340 nm.[5]

-

Plot the absorbance values against the corresponding concentrations and perform a linear regression to obtain the equation of the line. The slope of this line is related to the molar extinction coefficient.

Step 2: Enzyme Activity Measurement

-

Prepare working solutions of trypsin in assay buffer at various concentrations.

-

In a 96-well microplate, set up the following reactions in triplicate:

-

Test Wells: 50 µL of trypsin solution + 50 µL of substrate working solution.

-

Substrate Blank: 50 µL of assay buffer + 50 µL of substrate working solution.

-

Enzyme Blank: 50 µL of trypsin solution + 50 µL of assay buffer.

-

-

Initiate the reaction by adding the substrate working solution to the wells containing the enzyme.

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

Figure 2: Experimental workflow for the protease assay.

Data Analysis and Interpretation

-

Calculate the Initial Velocity (V₀): For each trypsin concentration, subtract the rate of absorbance change in the enzyme and substrate blanks from the rate of absorbance change in the test wells. This corrected rate (ΔA/min) is the initial velocity.

-

Determine Protease Activity: Using the standard curve, convert the initial velocity from ΔA/min to µmol/min. One unit of enzyme activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

Kinetic Parameter Determination: To determine Km and Vmax, repeat the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.

Scientific Integrity: Ensuring Trustworthy and Reproducible Results

The trustworthiness of experimental data is paramount. The following considerations are crucial for maintaining the scientific integrity of your protease activity studies.

The Importance of Controls

-

Substrate Blank: Accounts for any spontaneous hydrolysis of the substrate.

-

Enzyme Blank: Accounts for any intrinsic absorbance of the enzyme solution.

-

Positive Control: A known active protease to ensure the assay is working correctly.

-

Negative Control: A denatured enzyme or a reaction without enzyme to establish the baseline.

Assay Validation

Before routine use, the assay should be validated for:

-

Linearity: The assay should demonstrate a linear relationship between enzyme concentration and reaction rate within a defined range.

-

Precision: The assay should yield reproducible results when performed multiple times (intra-assay precision) and on different days (inter-assay precision).

-

Specificity: The substrate should be selectively cleaved by the target protease. This can be confirmed using specific inhibitors.

Troubleshooting Common Issues

| Issue | Potential Cause | Solution |

| High Background | Substrate instability, contaminated reagents | Prepare fresh substrate solution, use high-purity water |

| Low Signal | Inactive enzyme, incorrect buffer pH or temperature | Use a fresh enzyme aliquot, verify buffer pH and temperature |

| Non-linear Kinetics | Substrate depletion, product inhibition, enzyme instability | Use lower enzyme concentration, measure initial rates, check enzyme stability |

Safety and Handling

As a senior scientist, ensuring a safe laboratory environment is a primary responsibility.

-

H-Pro-Arg-bNA HCl: The hydrochloride salt can be irritating. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

β-Naphthylamine: The released chromophore, 2-naphthylamine, is a known carcinogen.[6] Handle with extreme care, using appropriate containment measures such as a fume hood, and dispose of waste according to institutional and national regulations.

-

Hydrochloric Acid: The "HCl" in the compound name indicates it is a hydrochloride salt. While the amount is small, concentrated hydrochloric acid is corrosive and should be handled with care.

Conclusion: A Powerful Tool for Protease Research

H-Pro-Arg-bNA HCl is a valuable and versatile tool for the investigation of trypsin-like serine proteases. Its use in a well-designed and validated chromogenic assay allows for the accurate and reproducible determination of protease activity and kinetic parameters. By understanding the fundamental principles of the assay, adhering to rigorous experimental protocols, and prioritizing safety, researchers can confidently employ this substrate to advance their studies in basic science and drug development.

References

- Gasteiger, E., et al. (2005). Protein identification and analysis tools on the ExPASy server. In The Proteomics Protocols Handbook (pp. 571-607). Humana Press.

- Golovanov, A. P., et al. (2004). A simple method for improving protein solubility and long-term stability. Journal of the American Chemical Society, 126(22), 8933-8939.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7057, 2-Naphthylamine. Retrieved from [Link]

- Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.

- Tynkkynen, S., et al. (2012). The effect of arginine glutamate on the stability of monoclonal antibodies in solution. Pharmaceutical Research, 29(9), 2447-2460.

- Uversky, V. N., et al. (2001). Arginine-induced protein stabilization: the role of the guanidinium group. Protein Science, 10(4), 735-744.

-

Wikipedia. (n.d.). 2-Naphthylamine. Retrieved from [Link]

Sources

- 1. Determination of the molar absorptivity of NADH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The effect of arginine glutamate on the stability of monoclonal antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

The Lynchpin of Protease Drug Discovery: A Technical Guide to H-Pro-Arg-bNA HCl

In the intricate landscape of drug development, particularly in the realm of protease-targeted therapeutics, the selection of appropriate tools for enzyme characterization is paramount. This guide provides an in-depth technical exploration of H-Pro-Arg-bNA HCl (Proline-Arginine-β-nitroanilide hydrochloride), a chromogenic substrate that has become a cornerstone in the study of trypsin-like serine proteases. We will delve into the core principles of its application, from the fundamental mechanism of action to its deployment in high-throughput screening (HTS) campaigns for inhibitor discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical reagent with scientific rigor and efficiency.

Foundational Principles: The Chemistry of Detection

H-Pro-Arg-bNA HCl is a synthetic peptide substrate specifically designed for the sensitive and continuous assay of proteases that exhibit substrate specificity for cleavage at the C-terminal side of arginine residues. Its utility lies in its elegant chromogenic properties. The peptide sequence, Proline-Arginine, mimics the natural recognition sites of many trypsin-like serine proteases. The C-terminus is covalently linked to a p-nitroaniline (pNA) moiety.

In its intact form, H-Pro-Arg-bNA HCl is colorless. Upon enzymatic cleavage of the amide bond between arginine and pNA, the free pNA is released. Under the alkaline conditions of the assay buffer, pNA exhibits a strong absorbance at 405 nm, producing a distinct yellow color. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity.[1] This principle allows for real-time kinetic monitoring of the protease activity.

The Causality of Experimental Design: From Benchtop to High-Throughput Screening

The application of H-Pro-Arg-bNA HCl is not a one-size-fits-all approach. The experimental design must be meticulously tailored to the specific enzyme and the research question at hand. Here, we dissect the rationale behind key experimental choices.

Enzyme Kinetics: Unveiling the Michaelis-Menten Signature

A fundamental application of H-Pro-Arg-bNA HCl is the determination of key kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax).[2] These parameters provide invaluable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

| Enzyme | Km (mM) | Vmax (µmol/min/mg) | Source |

| Bovine Trypsin | 0.12 | 0.079 | [3] |

| Note: | Kinetic parameters are highly dependent on experimental conditions (pH, temperature, buffer composition). The values presented are illustrative and should be determined empirically for each specific assay. |

The following workflow outlines the critical steps for a robust kinetic analysis. This protocol is a self-validating system, where the linearity of the initial reaction rates and the hyperbolic nature of the Michaelis-Menten plot confirm the validity of the obtained parameters.

Caption: Workflow for determining enzyme kinetic parameters.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C.[3]

-

Substrate Stock Solution: Prepare a 10 mM stock solution of H-Pro-Arg-bNA HCl in deionized water.

-

Enzyme Solution: Prepare a working solution of trypsin in 1 mM HCl to the desired concentration. The final enzyme concentration in the assay will need to be optimized to ensure linear reaction rates.

-

-

Serial Dilution of Substrate:

-

Perform a series of dilutions of the H-Pro-Arg-bNA HCl stock solution in the assay buffer to achieve a range of final concentrations in the assay plate (e.g., 0.05 to 2 mM).[1]

-

-

Assay Plate Setup (96-well format):

-

Add 50 µL of each substrate dilution to triplicate wells.

-

Include a blank control with 50 µL of assay buffer only.

-

Initiate the reaction by adding 50 µL of the trypsin working solution to each well.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader pre-set to 25°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

-

Data Analysis:

-

For each substrate concentration, plot absorbance versus time. The initial velocity (rate) is the slope of the linear portion of this curve.

-

Plot the initial velocities against the corresponding substrate concentrations to generate a Michaelis-Menten curve.[4]

-

To determine Km and Vmax accurately, transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate concentration]).[5] The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.

-

High-Throughput Screening for Inhibitor Discovery

H-Pro-Arg-bNA HCl is an ideal substrate for HTS campaigns aimed at identifying protease inhibitors.[6] The simplicity of the colorimetric readout and its adaptability to automated liquid handling systems make it a cost-effective and efficient choice.

The design of an HTS assay must be robust and yield a high signal-to-noise ratio to minimize false positives and negatives.

Caption: High-throughput screening workflow for protease inhibitors.

-

Compound Plating:

-

Using an acoustic liquid handler, dispense nanoliter volumes of test compounds from a compound library into a 384-well assay plate. Include appropriate controls: positive control (a known inhibitor) and negative control (vehicle, e.g., DMSO).

-

-

Reagent Preparation:

-

Prepare assay buffer, H-Pro-Arg-bNA HCl substrate solution, and enzyme solution as described in the kinetic assay protocol. The final concentrations will need to be optimized for the HTS format, typically using a substrate concentration at or below the Km to maximize sensitivity for competitive inhibitors.

-

-

Assay Execution:

-

Add the enzyme solution to all wells and incubate for a pre-determined time with the compounds to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the H-Pro-Arg-bNA HCl substrate solution.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a fixed period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Endpoint Reading:

-

Stop the reaction by adding a stop solution (e.g., 50% acetic acid).

-

Read the absorbance of each well at 405 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Abscompound - Absblank) / (Absnegative control - Absblank))

-

Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).

-

Perform dose-response experiments for the identified hits to determine their potency (IC₅₀ value).

-

Authoritative Grounding: The Role of Target Proteases in Disease Signaling

The utility of H-Pro-Arg-bNA HCl in drug development is intrinsically linked to the therapeutic relevance of the proteases it helps to characterize. Trypsin-like serine proteases are key players in a multitude of physiological and pathological processes.

Trypsin in Cancer Progression

While traditionally known for its digestive functions, aberrant trypsin activity has been implicated in cancer progression. Trypsin can activate Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor that, when activated, can promote cancer cell proliferation, invasion, and metastasis.[7][8] Furthermore, trypsin can activate matrix metalloproteinases (MMPs), which degrade the extracellular matrix, facilitating tumor cell invasion.[9]

Caption: Role of Trypsin in Cancer Progression.

Plasmin in Wound Healing and Angiogenesis

Plasmin, another key serine protease, plays a dual role in wound healing. It is essential for fibrinolysis, the breakdown of blood clots, which is a critical step in tissue repair.[10] Plasmin can also promote angiogenesis, the formation of new blood vessels, a process vital for wound healing but also implicated in tumor growth.[11][12]

Caption: The Role of Plasmin in Wound Healing and Angiogenesis.

Kallikrein in Inflammation and Angiogenesis

Plasma kallikrein is a central component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.[13] Upon activation, kallikrein cleaves high-molecular-weight kininogen (HK) to release bradykinin, a potent inflammatory mediator. The kallikrein-kinin system also plays a role in angiogenesis.[14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. teachmephysiology.com [teachmephysiology.com]

- 3. coachrom.com [coachrom.com]

- 4. How to Generate and Interpret Michaelis-Menten Curves [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. journals.plos.org [journals.plos.org]

- 9. Trypsin in colorectal cancer: molecular biological mechanisms of proliferation, invasion, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. vpbim.com.ua [vpbim.com.ua]

- 11. Plasminogen activator/plasmin system: a major player in wound healing? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. A kallikrein-targeting RNA aptamer inhibits the intrinsic pathway of coagulation and reduces bradykinin release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of angiogenesis by the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Pro-Arg-bNA HCl and its interaction with serine proteases

An In-Depth Technical Guide to the Application of H-Pro-Arg-bNA HCl in Serine Protease Research

Abstract

This technical guide provides a comprehensive overview of H-Pro-Arg-bNA HCl (H-D-Prolyl-L-Arginine-β-nitroanilide hydrochloride), a specialized chromogenic substrate, and its critical role in the characterization and inhibition of serine proteases. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of serine protease catalysis, the mechanism of chromogenic substrate cleavage, and provides detailed, field-proven protocols for robust and reproducible enzymatic assays. By integrating mechanistic insights with practical application, this guide serves as an essential resource for leveraging H-Pro-Arg-bNA HCl in protease research and high-throughput screening for novel therapeutics.

The Central Role of Serine Proteases in Physiology and Disease

Serine proteases are a ubiquitous and extensively studied class of enzymes that cleave peptide bonds in proteins.[1] Their name derives from the presence of a critical serine residue that acts as the primary nucleophile within the enzyme's active site.[1] These enzymes are fundamental to a vast array of physiological processes, including digestion (trypsin, chymotrypsin), blood coagulation (thrombin, Factor Xa), fibrinolysis (plasmin), and immunity.[2][3][4]

The catalytic activity of serine proteases is orchestrated by a highly conserved "catalytic triad" composed of serine (Ser), histidine (His), and aspartate (Asp) residues.[1][5][6] Despite being distant in the primary amino acid sequence, protein folding brings these residues into close proximity within the active site to form a precise charge-relay system.[1] This system dramatically increases the nucleophilicity of the serine hydroxyl group, enabling it to attack the carbonyl carbon of a target peptide bond, a bond that is otherwise remarkably stable.[7][8] The catalytic process proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate and a transient covalent acyl-enzyme intermediate, which is subsequently hydrolyzed to release the cleaved peptide and regenerate the active enzyme.[5][6][9]